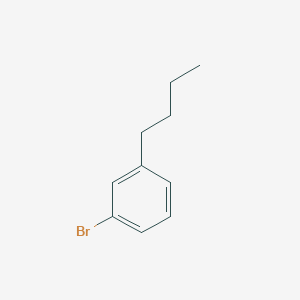

1-Bromo-3-butylbenzene

説明

Contextualization within the Field of Aryl Halide Chemistry

Aryl halides, or haloarenes, are a fundamental class of compounds in organic chemistry, characterized by a halogen atom directly attached to an aromatic ring. Within this class, aryl bromides like 1-bromo-3-butylbenzene serve as pivotal precursors for a multitude of chemical transformations. Historically, the focus of aryl halide chemistry was often on their synthesis via electrophilic aromatic substitution and their relative inertness compared to alkyl halides.

Modern organic chemistry, however, views aryl halides as highly valuable and reactive substrates, primarily due to the advent of transition metal-catalyzed cross-coupling reactions. These reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, with aryl bromides offering a favorable balance of reactivity and stability. They are generally more reactive than the more robust aryl chlorides but more stable and less expensive than aryl iodides, making them workhorse substrates in both academic and industrial laboratories. The presence of the bromine atom in compounds like 1-bromo-3-butylbenzene activates the molecule for a variety of coupling reactions, making it a useful intermediate for synthesizing more complex organic molecules. solubilityofthings.com

Significance as a Versatile Synthetic Building Block in Advanced Organic Synthesis

The utility of 1-bromo-3-butylbenzene stems from the reactivity of its carbon-bromine (C-Br) bond. This bond allows the compound to function as a versatile electrophilic partner or, after conversion, a nucleophilic species in key bond-forming reactions. While specific research applications for 1-bromo-3-butylbenzene are not as widely documented as for its isomers like 1-bromo-3-tert-butylbenzene (B1267464), its chemical behavior can be understood through the established reactivity of bromo-alkylbenzenes.

One of the most fundamental transformations for aryl bromides is the formation of a Grignard reagent. By reacting 1-bromo-3-butylbenzene with magnesium metal, the corresponding Grignard reagent, (3-butylphenyl)magnesium bromide, can be prepared. This converts the aromatic ring from an electrophilic to a highly nucleophilic species, capable of reacting with a wide range of electrophiles such as aldehydes, ketones, and esters to form new carbon-carbon bonds. General processes for preparing such Grignard reagents from allyl or benzyl (B1604629) halides are well-established. guidechem.comgoogle.com

Furthermore, 1-bromo-3-butylbenzene is an ideal substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthesis, enabling the construction of complex molecules that are often central to pharmaceuticals and materials science. Based on the reactivity of its isomers, 1-bromo-3-butylbenzene can be expected to participate in several key coupling reactions. guidechem.comapolloscientific.co.uk

Table 2: Potential Cross-Coupling Reactions for 1-Bromo-3-butylbenzene

| Reaction Name | Coupling Partner | Bond Formed | General Utility |

|---|---|---|---|

| Suzuki Reaction | Organoboron compound (e.g., boronic acid) | C-C (aryl-aryl) | Synthesis of biaryls, common in drug discovery |

| Heck Reaction | Alkene | C-C (aryl-vinyl) | Forms substituted alkenes |

| Sonogashira Reaction | Terminal alkyne | C-C (aryl-alkynyl) | Synthesis of aryl alkynes, used in materials and natural products |

| Buchwald-Hartwig Amination | Amine | C-N (aryl-amine) | Formation of arylamines, a critical structure in pharmaceuticals |

This versatility allows synthetic chemists to use 1-bromo-3-butylbenzene as a foundational piece to introduce a 3-butylphenyl moiety into a target molecule, making it a valuable intermediate in multi-step synthetic campaigns. solubilityofthings.comvandvpharma.com

Evolution of Research Perspectives on Halogenated Arenes

Research perspectives on halogenated arenes have undergone a significant transformation over the past century. Early research, such as the ferric chloride-catalyzed bromination of alkylbenzenes in 1964, was primarily focused on understanding the fundamental mechanisms of electrophilic aromatic substitution and the directing effects of substituents. acs.org The goal was often the straightforward synthesis of simple halogenated compounds.

The latter half of the 20th century and the early 21st century saw a dramatic shift with the rise of organometallic chemistry. The discovery that aryl halides could participate in powerful cross-coupling reactions changed their perception from relatively stable compounds to indispensable synthetic connectors. This led to an explosion of research into developing new catalysts and reaction conditions to make these transformations more efficient, selective, and tolerant of various functional groups. The focus evolved from simply making halogenated arenes to using them with precision.

More recently, research has become even more nuanced. Current challenges include achieving site-selective functionalization on polyhalogenated arenes, where chemists aim to react one halogen over another identical one based on subtle electronic or steric differences. Furthermore, there is a growing emphasis on sustainability and "green chemistry." This has spurred research into alternative halogenation methods, such as those using enzymes like haloperoxidases, to reduce reliance on harsh traditional reagents. manchesterorganics.com Concurrently, the widespread use and persistence of certain halogenated organic compounds have led to increased ecological and health concerns, prompting research into their environmental fate and biological effects. google.com This dual focus on expanding the synthetic utility of halogenated arenes while also understanding and mitigating their environmental impact represents the modern, multifaceted perspective in this field.

Structure

3D Structure

特性

IUPAC Name |

1-bromo-3-butylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVSTXWBNDJBBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromo 3 Butylbenzene

Regioselective Bromination Strategies

Achieving regioselectivity in the direct bromination of substituted benzenes is a central challenge in organic synthesis. For butylbenzene (B1677000), where the alkyl group is an ortho-, para-director, specialized strategies are required to favor the formation of the meta-isomer.

Direct Halogenation Approaches

Direct electrophilic bromination of butylbenzene typically involves reacting it with molecular bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The butyl group, being an activating and ortho-, para-directing group, primarily yields a mixture of 1-bromo-2-butylbenzene (B13090996) and 1-bromo-4-butylbenzene (B1268048). The formation of the desired 1-bromo-3-butylbenzene is generally minimal under these standard conditions.

Research into the halogenation of t-butylbenzene, which has similar directing properties, shows that meta-substitution is a minor pathway. For instance, the non-catalytic bromination of t-butylbenzene in 85% acetic acid yields only 1.47% of the meta-bromo isomer. researchgate.net While the steric bulk of the butyl group can disfavor substitution at the ortho position, the electronic directing effect towards the para position remains dominant. nsf.gov Some studies have investigated the use of different solvent systems to influence isomer distribution. For example, using trifluoroacetic acid as a solvent for the bromination of tert-butylbenzene (B1681246) was found to influence the partial rate factor for meta substitution, though it does not make it the major product. acs.org

Directed ortho-Metalation (DoM) for Controlled Bromination

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The strategy relies on a directing metalation group (DMG), which is a Lewis basic functional group that coordinates to an organolithium reagent (like n-BuLi or s-BuLi), directing deprotonation at the adjacent ortho-position. baranlab.org

This method is inherently designed for ortho-substitution relative to the DMG. Therefore, a one-step synthesis of 1-bromo-3-butylbenzene from butylbenzene via DoM is not feasible, as the butyl group is not an effective DMG and would direct to the ortho-position if it were. However, DoM can be envisioned as part of a multi-step synthesis. For example, one could start with a substrate containing a powerful DMG (like a carboxamide or carbamate (B1207046) group) positioned meta to where the butyl group will be introduced. The synthesis would involve:

Performing a DoM reaction followed by bromination to install the bromine atom ortho to the DMG.

Subsequently converting the DMG into a butyl group or using a cross-coupling reaction to install the butyl group at the desired position, followed by removal or transformation of the DMG.

While classical DoM does not directly yield the meta product, the underlying principle of using a directing group has been adapted in modern catalytic methods to achieve meta-C–H functionalization. nih.gov

Precursor-Based Synthesis Pathways

To overcome the regioselectivity limitations of direct bromination, synthetic routes starting from precursors where the substitution pattern is already defined are often employed. These methods offer a much more controlled and efficient synthesis of 1-bromo-3-butylbenzene.

Diazotization-Mediated Bromination from Anilines

One of the most reliable and widely used methods for the regioselective synthesis of aryl halides is the Sandmeyer reaction. wikipedia.org This pathway begins with an aniline (B41778) precursor that has the amino group at the position where the bromine is desired. For the synthesis of 1-bromo-3-butylbenzene, the required starting material is 3-butylaniline (B1605098).

The process involves two main steps:

Diazotization: The primary aromatic amine, 3-butylaniline, is treated with nitrous acid (HNO₂) at low temperatures (typically 0–5 °C). The nitrous acid is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr). google.comgoogle.com This reaction converts the amino group into a diazonium salt (e.g., 3-butylbenzenediazonium bromide).

Sandmeyer Reaction: The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). wikipedia.org The copper(I) salt catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and facilitating the substitution of the diazonium group with a bromide ion to form 1-bromo-3-butylbenzene with high yield and regiochemical purity. cdnsciencepub.com

This method completely avoids the formation of ortho and para isomers, making it a superior strategy for obtaining the pure meta-substituted product.

Bromodealkylation Reactions

Bromodealkylation involves the cleavage of a C-C bond and the formation of a C-Br bond, typically by replacing a bulky alkyl group, such as a tert-butyl group, with a bromine atom. This reaction can sometimes occur as a side reaction during electrophilic bromination of poly-alkylated benzenes.

For example, studies on the bromination of 1,4-di-tert-butylbenzene (B89470) with bromine and an iron catalyst have shown the formation of various products, including 1-tert-butyl-3-bromobenzene. researchgate.net This indicates that a sequence of bromination, dealkylation, and/or rearrangement can lead to a meta-substituted product. However, these reactions often produce complex mixtures that are difficult to separate, making them less synthetically useful for targeted synthesis.

A more controlled, albeit indirect, approach could involve the synthesis of 1-bromo-3,5-di-tert-butylbenzene, which can be prepared from 1,3,5-tri-tert-butylbenzene. chemspider.com Subsequent selective dealkylation of one of the tert-butyl groups could potentially lead to a 1-bromo-3-tert-butylbenzene (B1267464) derivative, but a direct, high-yield bromodealkylation to 1-bromo-3-butylbenzene is not a well-established primary synthetic route.

Catalytic Approaches in C-Br Bond Formation

Recent advancements in organometallic chemistry have led to the development of powerful catalytic methods for direct C-H bond functionalization, including strategies that can achieve meta-selectivity. These approaches often use a transition metal catalyst in conjunction with a removable directing group.

A prominent strategy involves ruthenium-catalyzed meta-selective C-H bromination. nih.gov The general mechanism proceeds through an initial ortho-C-H metalation directed by a functional group (e.g., a pyridine (B92270) ring) on the substrate. This forms a six-membered ruthenacycle intermediate. This intermediate then directs the subsequent bromination to the position para to the newly formed carbon-ruthenium bond, which corresponds to the meta-position of the original directing group. nih.govlookchem.com After the C-Br bond is formed, the C-Ru bond is protonolytically cleaved, and the catalyst is regenerated.

To apply this to the synthesis of 1-bromo-3-butylbenzene, one would need to start with a precursor such as 1-butyl-3-(pyridin-2-yl)benzene. The meta-bromination would be directed by the pyridine ring. More recent developments have introduced electrochemical methods for this transformation, using electricity as a clean oxidant and aqueous HBr as the bromine source, which enhances the sustainability of the process. goettingen-research-online.denih.gov While powerful, these methods require the synthesis of a specifically functionalized precursor containing a directing group, which may need to be removed in a subsequent step.

Green Chemistry Principles in Synthetic Optimization

The synthesis of 1-bromo-3-butylbenzene, a valuable intermediate in organic chemistry, is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for chemists to design more sustainable and environmentally benign chemical processes. core.ac.uk These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, design of safer chemicals, use of safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reduction of derivatives, use of catalysis, design for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. core.ac.uk The application of these principles to the synthesis of 1-bromo-3-butylbenzene aims to mitigate the environmental impact associated with traditional bromination methods.

Recent advancements have focused on developing more eco-friendly brominating systems. One promising strategy is the peroxide-bromide halogenation method, which offers high yields and improved atom economy for the synthesis of monobromides. nih.govnih.gov This method can be adapted to selectively halogenate either the aromatic core or the alkyl side-chain by controlling light irradiation, providing a versatile tool for synthesis. beilstein-journals.orgnih.gov Another approach involves using a combination of sodium bromate (B103136) (NaBrO₃) and sodium bisulfite (NaHSO₃) as a greener reagent for the bromination of alkylbenzenes. ias.ac.in For benzylic bromination specifically, tribromoisocyanuric acid (TBCA) used in ethyl acetate (B1210297), a more environmentally friendly solvent, has been shown to be effective even without an initiator. researchgate.net

The choice of solvent is a critical aspect of green synthetic design. Traditional solvents for bromination, such as carbon tetrachloride, are being replaced by greener alternatives like ethyl acetate or cyclohexane (B81311). researchgate.netgoogle.com Research has also explored the use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide, which can act as both the solvent and part of the reagent system. researchgate.net Furthermore, developing solvent-free reaction conditions represents a significant step forward in sustainable chemistry, minimizing solvent waste entirely. researchgate.net

Energy efficiency is another core principle being addressed. Methodologies that operate at ambient temperatures reduce the energy input required for heating. ias.ac.inresearchgate.net The use of light as a catalyst or initiator, as seen in the peroxide-bromide method, offers a low-energy pathway to activate reactions. nih.govnih.gov A system using hydrogen peroxide and hydrogen bromide in water has also been reported for free radical bromination, leveraging a green oxidant. google.com

The following table summarizes and compares various greener synthetic methodologies applicable to the synthesis of aryl and alkyl bromides, highlighting the progress in sustainable chemistry.

| Reagent/System | Solvent/Conditions | Key Green Chemistry Advantage(s) | Reference |

|---|---|---|---|

| Peroxide-Bromide Method | Light or dark conditions to control selectivity. | High atom economy, reduced byproducts, selective. | nih.gov, beilstein-journals.org, nih.gov |

| NaBrO₃–NaHSO₃ | Aqueous medium. | Avoids liquid bromine, uses safer reagents. | ias.ac.in |

| Tribromoisocyanuric acid (TBCA) | Ethyl acetate (greener solvent), no initiator needed. | Safer handling, environmentally benign solvent. | researchgate.net |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or cyclohexane instead of CCl₄. | Avoidance of ozone-depleting solvents. | google.com |

| Molecular Bromine in Ionic Liquid | 1-butyl-3-methylimidazolium bromide. | Solvent is recyclable and acts as a catalyst/reagent. | researchgate.net |

| H₂O₂-HBr System | Water. | Uses a green oxidant (H₂O₂), water as a solvent. | google.com |

| Deep Eutectic Solvents (DES) | e.g., Choline chloride/glycerol with PdCl₂ catalyst. | Biocompatible and biodegradable solvent system. | acs.org |

Mechanistic and Reactivity Investigations of 1 Bromo 3 Butylbenzene

Palladium-Catalyzed Cross-Coupling Reactions

1-Bromo-3-butylbenzene serves as a versatile substrate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. chemrxiv.org The reactivity of the carbon-bromine bond in this compound allows for its participation in several key transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. apolloscientific.co.uk

The Suzuki-Miyaura coupling is a powerful reaction for creating aryl-aryl bonds by reacting an aryl halide with an organoboron species, such as a boronic acid or boronic ester. libretexts.org In the case of 1-bromo-3-butylbenzene, it can be coupled with various arylboronic acids to synthesize a range of substituted biaryl compounds. The reaction is typically catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precatalyst like palladium acetate (B1210297), and requires a base to facilitate the transmetalation step. libretexts.orgyonedalabs.com The choice of ligand, base, and solvent system is crucial for achieving high yields. clockss.org For instance, phosphine (B1218219) ligands like S-Phos have shown high efficacy in similar cross-coupling reactions involving aryl bromides. clockss.org

Interactive Table: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | S-Phos | K₃PO₄ | Dioxane | 105 | >95 |

| Pd₂(dba)₃ | Phosphite Ligand | KF | Dioxane | RT-100 | 74 |

Data derived from analogous reactions of aryl bromides. clockss.orgnih.govscielo.br The specific yield for 1-bromo-3-butylbenzene may vary.

Heck Reaction: The Heck reaction facilitates the arylation of alkenes, providing a direct method for forming carbon-carbon bonds between 1-bromo-3-butylbenzene and various olefinic partners. organic-chemistry.orgmdpi.com This palladium-catalyzed process involves the coupling of the aryl halide with an alkene in the presence of a base. organic-chemistry.org The reaction mechanism typically results in the formation of a trans-substituted alkene. organic-chemistry.org The reactivity of the aryl halide in the oxidative addition step generally follows the order I > Br > Cl. liverpool.ac.uk The regioselectivity of the reaction, which determines where the aryl group attaches to the alkene, can be influenced by the electronic properties of the olefin and the nature of the palladium catalyst and ligands used. ntu.edu.sg

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling process used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction, which is essential for synthesizing arylalkynes and conjugated enynes, typically employs a dual catalytic system of palladium and a copper(I) co-catalyst, along with an amine base. wikipedia.orglibretexts.org The reaction can be performed under mild conditions, often at room temperature. wikipedia.org 1-Bromo-3-butylbenzene can be effectively coupled with various terminal alkynes using this method. Copper-free Sonogashira protocols have also been developed, often utilizing N-Heterocyclic Carbene (NHC) palladium complexes as catalysts. libretexts.org

Interactive Table: General Conditions for Heck and Sonogashira Reactions

| Reaction | Catalyst System | Base | Solvent | Key Feature |

|---|---|---|---|---|

| Heck | Pd(OAc)₂ / Phosphine Ligand | Organic (e.g., Et₃N) or Inorganic (e.g., NaOAc) | Polar aprotic (e.g., DMF, NMP) | Forms C(sp²)-C(sp²) bonds with alkenes. organic-chemistry.org |

| Sonogashira | Pd(0) complex / Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | THF, DMF | Forms C(sp²)-C(sp) bonds with terminal alkynes. wikipedia.orglibretexts.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds by reacting an aryl halide with an amine in the presence of a stoichiometric amount of base. nih.govresearchgate.net This reaction is highly versatile, allowing for the coupling of 1-bromo-3-butylbenzene with a wide range of primary and secondary amines, as well as ammonia (B1221849), to produce the corresponding arylamines. nih.govrsc.org The catalytic system typically consists of a palladium precursor and a sterically bulky phosphine ligand, which is critical for the efficiency of the reaction. rsc.org The choice of base (e.g., sodium tert-butoxide, cesium carbonate) and solvent (e.g., toluene, dioxane) is also vital for successful C-N bond formation. acs.org For example, the coupling of analogous aryl bromides like 1-bromo-4-butylbenzene (B1268048) with diphenylamine (B1679370) has been achieved in high yields using a palladium catalyst with a biaryl dialkyl monophosphine ligand. rsc.org

Interactive Table: Key Components for Buchwald-Hartwig Amination of Aryl Bromides

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. acs.org |

| Ligand | XPhos, SPhos, RuPhos, P(t-Bu)₃ | Stabilizes the palladium center and facilitates reductive elimination. acs.orgmit.edu |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Activates the amine and facilitates the formation of the palladium-amido complex. acs.org |

| Amine Partner | Primary amines, secondary amines, ammonia | The nitrogen source for the new C-N bond. nih.gov |

The mechanisms of palladium-catalyzed cross-coupling reactions share a common catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org

Oxidative Addition: The cycle begins with the oxidative addition of 1-bromo-3-butylbenzene to a coordinatively unsaturated palladium(0) species. libretexts.org This is often the rate-determining step. libretexts.org Experimental and theoretical studies suggest that for aryl bromides, this addition occurs to a highly reactive 12-electron monoligated palladium complex, L₁Pd(0), to form a square-planar palladium(II) intermediate, (3-butylphenyl)Pd(L)(Br). chemrxiv.orgresearchgate.netchemrxiv.orgnih.gov

Transmetalation: In this step, the organic group from the coupling partner is transferred to the palladium(II) center. chemrxiv.org

In the Suzuki-Miyaura reaction, the base activates the organoboron compound, which then transfers its aryl group to the palladium complex, displacing the bromide ligand. libretexts.org This step often proceeds through a tetracoordinate boronate intermediate with a Pd-O-B linkage. chemrxiv.org

In the Buchwald-Hartwig amination, the base deprotonates the amine, which then coordinates to the palladium center to form a palladium-amido complex. mit.edu

In the Sonogashira reaction, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. wikipedia.org

In the Heck reaction, the alkene coordinates to the palladium(II) complex, followed by migratory insertion of the aryl group into the C-C double bond. liverpool.ac.uk

Reductive Elimination: This is the final step, where the two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon or carbon-nitrogen bond. chemrxiv.org This process regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org For many systems, reductive elimination is faster from a three-coordinate palladium complex, which is formed by the dissociation of a ligand. nih.gov

Organometallic Transformations

Lithium-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organolithium compound. wikipedia.org For 1-bromo-3-butylbenzene, this reaction involves treatment with an organolithium reagent, most commonly an alkyllithium such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgsigmaaldrich.com

The reaction proceeds via a metal-halogen exchange mechanism: C₄H₉-C₆H₄-Br + R-Li ⇌ C₄H₉-C₆H₄-Li + R-Br

This is a fast, kinetically controlled equilibrium reaction. wikipedia.orgresearchgate.net The position of the equilibrium is determined by the relative stability of the carbanionic character of the organolithium species involved; the equilibrium favors the formation of the more stable organolithium reagent. wikipedia.orgresearchgate.net Since an aryl anion (sp²) is more stable than an alkyl anion (sp³), the reaction of 1-bromo-3-butylbenzene with n-butyllithium or t-butyllithium strongly favors the formation of 3-butylphenyllithium and the corresponding butyl bromide. wikipedia.org

The choice of solvent and temperature is critical. Reactions are typically performed at low temperatures (e.g., -78 °C) in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) or in hydrocarbon solvents. nih.govcolab.wsharvard.edu Studies on the analogous 1-bromo-4-tert-butylbenzene (B1210543) show that solvent composition significantly affects the reaction outcome; for instance, the exchange with n-BuLi is very slow in pure ether but quantitative when a small amount of THF is added to a heptane (B126788) solution. nih.govcolab.ws The resulting 3-butylphenyllithium is a potent nucleophile and a strong base, which can be trapped in situ with various electrophiles (e.g., aldehydes, ketones, CO₂) to generate a wide array of functionalized aromatic compounds.

Interactive Table: Conditions for Lithium-Halogen Exchange on Aryl Bromides

| Organolithium Reagent | Solvent System | Temperature | Outcome |

|---|---|---|---|

| n-Butyllithium | Heptane/THF | 0 °C | Quantitative exchange to aryllithium. nih.govcolab.ws |

| n-Butyllithium | Diethyl Ether | 0 °C | Slow exchange. nih.govcolab.ws |

| tert-Butyllithium | Heptane/Ether (various) | 0 °C | >97% yield of aryllithium. nih.govcolab.ws |

Data based on studies of analogous aryl bromides. nih.govcolab.wsharvard.edu

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent, (3-butylphenyl)magnesium bromide, from 1-bromo-3-butylbenzene offers an alternative and highly versatile route to a nucleophilic aryl species. This reaction is typically achieved by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent like diethyl ether or THF. libretexts.org The ether solvent is crucial as it coordinates to the magnesium center, stabilizing the Grignard reagent. libretexts.org

The reactivity of halides in Grignard formation increases in the order Cl < Br < I. libretexts.org Once formed, (3-butylphenyl)magnesium bromide is a potent nucleophile. smolecule.com It readily participates in a variety of reactions to form new carbon-carbon bonds.

Key reactions include:

Nucleophilic Addition to Carbonyls: It reacts with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. smolecule.com

Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent with CO₂ leads to the formation of 3-butylbenzoic acid. smolecule.com

Substitution Reactions: It can react with alkyl halides to form new C-C bonds. smolecule.com

Cross-Coupling Reactions: In the presence of transition metal catalysts, it can undergo cross-coupling with other halides or pseudohalides. smolecule.com

The butyl group on the phenyl ring influences the reagent's reactivity, primarily through steric effects, which can affect reaction pathways and selectivity compared to unsubstituted phenylmagnesium bromide. smolecule.com

Nucleophilic Aromatic Substitution (SNAr) Pathways

While direct SNAr on 1-bromo-3-butylbenzene is generally difficult due to the strong carbon-bromine bond and the electron-rich nature of the benzene (B151609) ring, functionalization can be achieved under conditions that generate highly reactive intermediates.

The treatment of 1-bromo-3-butylbenzene with a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, can lead to the formation of a benzyne (B1209423) intermediate. This occurs via an elimination-addition mechanism. The strong base abstracts a proton ortho to the bromine atom, followed by the elimination of bromide ion to form the highly strained and reactive 3-butylbenzyne.

This benzyne intermediate is a powerful electrophile and will rapidly react with any available nucleophiles in the reaction mixture. For example, if ammonia is used as the solvent, the benzyne will be trapped to form a mixture of 3-butylaniline (B1605098) and 4-butylaniline. The formation of benzyne-derived hydrocarbon byproducts has also been observed as a minor pathway in reactions of similar aryl bromides with t-BuLi in ether solvents. acs.orgcolab.wssigmaaldrich.com

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org This process involves a directing metalation group (DMG) on the aromatic ring that coordinates to an organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi), facilitating deprotonation at the adjacent ortho position. baranlab.org

In the case of 1-bromo-3-butylbenzene, neither the bromo nor the butyl group is a strong DMG. The bromine atom can participate in lithium-halogen exchange, and the alkyl group is not a sufficiently Lewis basic moiety to direct lithiation. Therefore, achieving regioselective functionalization via a classical DoM pathway is not straightforward. Instead, reactions with strong bases like n-BuLi primarily lead to lithium-halogen exchange, as discussed previously, rather than deprotonation of the aromatic ring.

Electrophilic Aromatic Substitution (EAS) under Deactivated Conditions

The bromine atom and the butyl group on the benzene ring have opposing effects on electrophilic aromatic substitution (EAS). The butyl group is an alkyl group, which is weakly activating and ortho-, para-directing due to inductive effects and hyperconjugation. ucalgary.ca Conversely, the bromine atom is deactivating due to its strong electron-withdrawing inductive effect, but it is also ortho-, para-directing because of the resonance donation of its lone pairs. msu.edu

When both groups are present, their directing effects must be considered. The positions ortho to the butyl group are C2 and C4, and the para position is C6. The positions ortho to the bromine are C2 and C4, and the para position is C6. Therefore, both groups direct incoming electrophiles to the C2, C4, and C6 positions. The bromine atom's deactivating nature makes the ring less reactive than benzene, requiring harsher conditions for EAS to occur. msu.edu

Steric hindrance from the butyl group will likely disfavor substitution at the C2 position. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. For example, in the nitration of similar alkylbenzenes, a mixture of isomers is typically formed, with the distribution influenced by both electronic and steric factors. researchgate.netlibretexts.org The bromination of 1,3,5-tri-tert-butylbenzene, a sterically hindered analog, requires specific conditions to achieve mono-substitution, highlighting the impact of bulky substituents. chemspider.com

| Position | Directing Effect of Butyl Group (Activating) | Directing Effect of Bromo Group (Deactivating) | Combined Influence |

| C2 | ortho | ortho | Favored electronically, but sterically hindered. |

| C4 | ortho | ortho | Favored electronically and sterically accessible. |

| C5 | meta | meta | Disfavored. |

| C6 | para | para | Favored electronically and sterically accessible. |

Applications in Complex Organic Synthesis and Material Science

Role as a Key Intermediate in the Synthesis of Functionalized Organic Molecules

1-Bromo-3-butylbenzene is a key intermediate used in the construction of complex organic molecules, primarily through cross-coupling reactions where the bromine atom is substituted. The reactivity of the carbon-bromine bond allows for the formation of new carbon-carbon bonds, a fundamental strategy in modern synthetic chemistry.

Detailed research findings from patent literature demonstrate its utility in significant coupling reactions:

Suzuki Coupling: The compound is used in Suzuki coupling reactions, a powerful method for creating biaryl compounds. For instance, it has been used as a starting material in a synthetic pathway to produce pyrazole (B372694) compounds that act as SGLT1 inhibitors. google.com

Sonogashira Coupling: 1-Bromo-3-butylbenzene also participates in Sonogashira coupling reactions, which form a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. A documented synthesis uses this reaction to couple 1-Bromo-3-butylbenzene with 1-(difluoromethoxy)-4-ethynylbenzene. google.com The resulting product, 1-Butyl-3-{[4-(difluoromethoxy)phenyl]ethynyl}benzene, is a crucial intermediate for developing inhibitors of the β-secretase (BACE) enzyme. google.com

These examples highlight how 1-Bromo-3-butylbenzene serves as a scaffold upon which greater molecular complexity can be built.

Table 1: Examples of 1-Bromo-3-butylbenzene in Coupling Reactions This table is interactive. You can sort and filter the data.

| Starting Material | Reaction Type | Coupling Partner | Resulting Functionalized Molecule |

|---|---|---|---|

| 1-Bromo-3-butylbenzene | Suzuki Coupling | A boronic acid derivative | A pyrazole-based SGLT1 inhibitor scaffold google.com |

Precursor for the Development of Advanced Ligands in Catalysis (e.g., Biarylphosphines)

Aryl bromides are common precursors for synthesizing phosphine (B1218219) ligands, which are critical components of many homogeneous catalysts. The general synthetic route involves converting the aryl bromide into an organometallic reagent (e.g., an organolithium or Grignard reagent) followed by a reaction with a chlorophosphine derivative. While the tert-butyl analogs of 1-Bromo-3-butylbenzene are well-documented in the synthesis of bulky biarylphosphine ligands, specific examples detailing the use of 1-Bromo-3-butylbenzene for this purpose are not as prevalent in publicly available research. However, its fundamental structure is suitable for such transformations, positioning it as a potential, though less common, precursor for developing novel ligands.

Derivatization for Specialty Chemicals and Advanced Materials (e.g., Polymer Additives)

The derivatization of 1-Bromo-3-butylbenzene can lead to the creation of specialty chemicals and advanced materials. The presence of both a reactive bromine handle and a modifiable aromatic ring allows for its incorporation into larger systems. Its potential applications include serving as a building block for:

Specialty Chemicals: Creating molecules with specific functional properties for various industries. smolecule.com

Advanced Materials: Integration into polymers or electronic materials where the butyl group can influence solubility and mechanical properties, and the aromatic core can provide thermal stability. smolecule.comlookchem.com

While its potential is clear, specific, documented examples of its use as a polymer additive or in other named advanced materials are limited in the reviewed literature.

Integration into Natural Product and Pharmaceutical Scaffold Synthesis (Synthetic Intermediates)

1-Bromo-3-butylbenzene has been identified as a valuable intermediate in the synthesis of pharmaceutical scaffolds. lookchem.com Its role is to provide a specific substituted phenyl fragment that becomes part of the final biologically active molecule.

Key research findings include:

SGLT1 Inhibitors: A patent for pyrazole compounds with SGLT1 inhibitory activity describes a synthetic route that utilizes an intermediate derived from a Suzuki coupling reaction with 1-Bromo-3-butylbenzene. google.com These inhibitors have potential applications in managing conditions like ischemic heart disease and constipation. google.com

Beta-Secretase (BACE) Inhibitors: In the search for treatments for Alzheimer's disease, 1-Bromo-3-butylbenzene was used to synthesize an intermediate for BACE inhibitors. google.com The inhibition of BACE is a key therapeutic strategy aimed at reducing the production of β-amyloid peptides. google.com

These cases underscore the importance of 1-Bromo-3-butylbenzene as a commercially available building block for constructing complex molecular architectures in medicinal chemistry. lookchem.com

Table 2: Pharmaceutical Applications of 1-Bromo-3-butylbenzene as a Synthetic Intermediate This table is interactive. You can sort and filter the data.

| Pharmaceutical Target | Intermediate Derived From 1-Bromo-3-butylbenzene | Associated Disease Area / Application |

|---|---|---|

| Sodium-glucose cotransporter 1 (SGLT1) | Pyrazole derivative scaffold google.com | Ischemic heart disease, Hypertrophic cardiomyopathy, Constipation google.com |

Advanced Spectroscopic and Analytical Research on 1 Bromo 3 Butylbenzene

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-Bromo-3-butylbenzene, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively. While specific experimental spectra for 1-Bromo-3-butylbenzene are not widely published, a detailed analysis can be predicted based on established principles and data from isomeric and related compounds such as 1-bromo-4-butylbenzene (B1268048).

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the butyl chain. The aromatic region will display complex splitting patterns due to the meta-substitution. The proton at the C2 position, being ortho to both the bromo and butyl groups, would likely appear as a singlet or a finely split triplet. The protons at C4, C5, and C6 will exhibit characteristic ortho and meta couplings. The butyl group protons will present as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the benzene (B151609) ring, reflecting the spin-spin coupling with their neighbors.

The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the bromine (C1) will be significantly deshielded. The chemical shifts of the other aromatic carbons will be influenced by the electronic effects of the bromo and butyl substituents. The four carbons of the butyl chain will have characteristic shifts in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Bromo-3-butylbenzene

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (C2, C4, C5, C6) | 7.0 - 7.5 | Multiplet |

| -CH₂- (alpha to ring) | ~2.6 | Triplet |

| -CH₂- (beta to ring) | ~1.6 | Sextet |

| -CH₂- (gamma to ring) | ~1.3 | Sextet |

| -CH₃ | ~0.9 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Bromo-3-butylbenzene

| Carbon | Predicted Chemical Shift (ppm) |

| C-Br | ~122 |

| Aromatic C | 125 - 145 |

| -CH₂- (alpha to ring) | ~35 |

| -CH₂- (beta to ring) | ~33 |

| -CH₂- (gamma to ring) | ~22 |

| -CH₃ | ~14 |

Mass Spectrometry for Reaction Monitoring and Complex Product Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For 1-Bromo-3-butylbenzene, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion and several characteristic fragment ions. Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks of nearly equal intensity (M and M+2), corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

The fragmentation of 1-Bromo-3-butylbenzene is expected to proceed through several pathways. A common fragmentation for alkylbenzenes is the benzylic cleavage, leading to the loss of a propyl radical to form a stable tropylium-like ion. Another significant fragmentation pathway would involve the loss of the entire butyl group. The presence of the bromine atom also influences fragmentation, with the potential loss of a bromine radical or hydrogen bromide.

Table 3: Predicted Key Mass Fragments for 1-Bromo-3-butylbenzene

| m/z | Ion Structure |

| 212/214 | [C₁₀H₁₃Br]⁺ (Molecular Ion) |

| 155/157 | [C₆H₄Br]⁺ (Loss of butyl group) |

| 133 | [C₁₀H₁₃]⁺ (Loss of Br radical) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting in Mechanistic Contexts

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra of 1-Bromo-3-butylbenzene are expected to show characteristic bands for the substituted benzene ring and the alkyl chain.

The IR spectrum will exhibit strong bands corresponding to the C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic butyl group (around 2850-2960 cm⁻¹). The C-C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to be observed in the fingerprint region, typically between 500 and 600 cm⁻¹. Out-of-plane C-H bending vibrations of the substituted benzene ring will give rise to strong bands in the 650-900 cm⁻¹ region, which are diagnostic of the substitution pattern.

Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information. The symmetric stretching of the benzene ring is often a strong band in the Raman spectrum. The C-Br stretch may also be observed.

Table 4: Predicted Vibrational Frequencies for 1-Bromo-3-butylbenzene

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-H Bending (Aliphatic) | 1375 - 1470 | IR |

| C-H Bending (Aromatic, out-of-plane) | 650 - 900 | IR |

| C-Br Stretch | 500 - 600 | IR, Raman |

Chromatographic Method Development for Purity Assessment and Reaction Profile Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of 1-Bromo-3-butylbenzene, as well as for monitoring its formation in chemical reactions. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable for this purpose.

For GC analysis, a non-polar or medium-polarity capillary column would be appropriate. The choice of the stationary phase will depend on the desired separation from potential impurities or byproducts. A flame ionization detector (FID) would provide good sensitivity for quantification, while coupling the GC to a mass spectrometer (GC-MS) would allow for definitive identification of the compound and any related substances. researchgate.net

HPLC methods would typically employ a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. UV detection would be suitable, as the benzene ring possesses a chromophore that absorbs in the UV region. The development of a robust HPLC method would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. Such methods are crucial for assessing the purity of synthesized 1-Bromo-3-butylbenzene and for analyzing reaction mixtures to understand reaction kinetics and product distribution. nih.gov

Table 5: General Chromatographic Conditions for Analysis of 1-Bromo-3-butylbenzene

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| GC | Non-polar (e.g., DB-5) or medium-polarity (e.g., DB-17) capillary column | Helium or Nitrogen | FID or MS |

| HPLC | Reversed-phase (e.g., C18, 5 µm) | Acetonitrile/Water or Methanol/Water gradient | UV (e.g., 254 nm) |

Computational and Theoretical Investigations of 1 Bromo 3 Butylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No specific Density Functional Theory (DFT) studies on 1-bromo-3-butylbenzene were identified in the available literature. DFT is a powerful computational method used to investigate the electronic structure of molecules, offering insights into molecular geometries, energies, and reactivity. Such studies would typically involve:

Molecular Orbital Analysis and Charge Distribution Studies

A molecular orbital analysis for 1-bromo-3-butylbenzene would involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for predicting a molecule's reactivity, as they represent the regions most likely to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

Charge distribution studies, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges on each atom in 1-bromo-3-butylbenzene. This information helps in understanding the molecule's polarity and identifying electrophilic and nucleophilic sites, which is fundamental to predicting its behavior in chemical reactions.

Transition State Modeling and Reaction Pathway Characterization

To understand the mechanisms of reactions involving 1-bromo-3-butylbenzene, transition state modeling would be necessary. This computational technique involves locating the high-energy transition state structures that connect reactants to products. By calculating the energy of these transition states, activation energies can be determined, providing a quantitative measure of the reaction rate. Characterizing the entire reaction pathway would offer a detailed, step-by-step understanding of how chemical transformations occur. For instance, in substitution or coupling reactions common for aryl bromides, DFT could elucidate the operative mechanism (e.g., SNAr, benzyne (B1209423), or metal-catalyzed pathways).

Molecular Dynamics Simulations for Solvation Effects and Conformational Landscapes

No literature on molecular dynamics (MD) simulations for 1-bromo-3-butylbenzene was found. MD simulations are used to study the dynamic behavior of molecules over time, including their interactions with solvent molecules and their conformational flexibility.

For 1-bromo-3-butylbenzene, MD simulations could provide valuable information on how solvent molecules arrange around the solute, which influences its solubility and reactivity. Furthermore, these simulations would allow for the exploration of the conformational landscape of the butyl chain. By sampling a large number of conformations, the most stable (lowest energy) arrangements of the butyl group relative to the benzene (B151609) ring could be identified, and the energy barriers between different conformations could be calculated.

Quantum Chemical Studies on Bond Dissociation Energies and Stability

Specific quantum chemical studies calculating the bond dissociation energies (BDEs) for 1-bromo-3-butylbenzene are not present in the surveyed literature. The C-Br bond is of particular interest in this molecule, as its cleavage is often the initial step in many chemical reactions. Quantum chemical calculations could provide a precise value for the energy required to break this bond homolytically. This data is a direct measure of the bond's strength and is critical for understanding the thermal stability of the molecule and predicting its reactivity in radical reactions. Calculations could also be performed for the C-C and C-H bonds within the butyl group to provide a complete picture of the molecule's stability.

While the computational and theoretical methods outlined above are standard approaches for characterizing chemical compounds, it appears that 1-bromo-3-butylbenzene has not been the specific subject of such detailed in silico investigation in the published scientific literature. Future computational studies would be invaluable for elucidating its electronic properties, reactivity, and dynamic behavior, thereby complementing experimental research on this compound and its derivatives.

Emerging Research Avenues and Future Directions for 1 Bromo 3 Butylbenzene Chemistry

Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of aryl halides like 1-bromo-3-butylbenzene. ijsetpub.com Future research will likely focus on developing synthetic routes that minimize environmental impact and enhance safety.

Key areas of development include:

Greener Brominating Agents: Traditional bromination methods often employ molecular bromine, which is hazardous and corrosive. wordpress.com Research is shifting towards safer and more sustainable alternatives. This includes the in-situ generation of bromine from stable bromide salts using oxidants like hydrogen peroxide, or the use of solid brominating agents such as N-bromosuccinimide (NBS) in greener solvents. wordpress.comresearchgate.netnih.gov The goal is to improve atom economy and reduce the formation of hazardous byproducts. wordpress.com

Alternative Solvents: The use of hazardous chlorinated solvents in reactions is a significant environmental concern. researchgate.net Future methodologies will likely favor benign solvents like water, ionic liquids, or even solvent-free reaction conditions. researchgate.netacs.org Micellar catalysis in water, for instance, presents a promising eco-friendly approach for cross-coupling reactions of aryl bromides. acs.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and operates under mild conditions, reducing energy consumption and waste. researchgate.net Exploring enzymatic pathways for the synthesis or functionalization of 1-bromo-3-butylbenzene could lead to highly sustainable manufacturing processes.

| Parameter | Traditional Methods | Green Alternatives |

| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS), in-situ generated Br₂ from H₂O₂/HBr |

| Solvents | Chlorinated Solvents (e.g., CCl₄, CHCl₃) | Water, Ionic Liquids, Supercritical CO₂, Solvent-free |

| Catalysts | Lewis Acids (e.g., FeBr₃, AlCl₃) | Enzymes, Heterogeneous Catalysts |

| Energy Input | Often requires high temperatures | Ambient temperature, Microwave irradiation |

| Byproducts | Corrosive HBr, Halogenated waste | Water, Succinimide, Recoverable catalysts |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, offers significant advantages over traditional batch manufacturing in terms of safety, efficiency, and scalability. nottingham.ac.uk The application of flow chemistry to reactions involving 1-bromo-3-butylbenzene is a promising area for future development.

Notable applications and their advantages include:

Enhanced Safety: Flow reactors handle small volumes of reactants at any given time, which mitigates the risks associated with highly exothermic or hazardous reactions.

Improved Efficiency and Control: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and rapid mixing, often leading to higher yields and shorter reaction times. thieme-connect.com

Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors.

Key palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are particularly well-suited for flow chemistry. mdpi.comacs.orgresearchgate.net Continuous-flow processes for these reactions using aryl bromides have been successfully developed, demonstrating the potential for producing derivatives of 1-bromo-3-butylbenzene in a more efficient and controlled manner. mdpi.comresearchgate.net

| Feature | Batch Processing | Flow Chemistry |

| Safety | Higher risk with hazardous reagents and exotherms | Inherently safer due to small reaction volumes |

| Heat Transfer | Often inefficient, leading to hotspots | Excellent heat transfer and precise temperature control |

| Mixing | Can be inefficient, leading to side reactions | Rapid and efficient mixing |

| Reaction Time | Typically longer | Significantly shorter residence times |

| Scalability | Complex, requires reactor redesign | Simpler, by extending run time or "numbering-up" |

| Product Quality | Potential for batch-to-batch variability | Consistent product quality |

Photoredox Catalysis and Electrochemistry in Aryl Bromide Functionalization

Modern synthetic methods like photoredox catalysis and electrochemistry are revolutionizing the way aryl bromides are functionalized. These techniques often proceed under mild conditions and can enable transformations that are challenging to achieve with traditional methods.

Photoredox Catalysis: This approach uses visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations. scispace.com For 1-bromo-3-butylbenzene, photoredox catalysis can facilitate C-H functionalization, allowing for the direct coupling of the aryl bromide with a variety of organic molecules without the need for pre-functionalized starting materials. nih.govacs.orgprinceton.edu This opens up new possibilities for creating complex molecular architectures. rsc.org

| Aspect | Photoredox Catalysis | Electrochemistry |

| Energy Source | Visible Light | Electricity |

| Reaction Conditions | Typically mild, room temperature | Often mild, controlled potential |

| Reagents | Photocatalyst, light source | Electrodes, electrolyte |

| Key Intermediates | Radical ions, radicals | Radical ions, carbanions |

| Applicable Reactions | C-H arylation, cross-coupling | Reductive coupling, carboxylation |

| Sustainability | Uses light as a renewable energy source | Uses electrons as "traceless" reagents |

Exploration in Advanced Nanomaterials and Supramolecular Chemistry

The unique combination of a reactive bromo-functional group and a lipophilic butyl chain makes 1-bromo-3-butylbenzene an interesting building block for the construction of advanced materials.

Future research in this area could explore:

Metal-Organic Frameworks (MOFs): Aryl halides can be used as precursors for ligands in the synthesis of MOFs. researchgate.net The butyl group on 1-bromo-3-butylbenzene could be used to tune the porosity and surface properties of the resulting MOF, potentially leading to materials with applications in gas storage, separation, or catalysis. nih.govmdpi.com

Liquid Crystals: The rigid aromatic core and flexible alkyl chain of 1-bromo-3-butylbenzene are characteristic features of molecules that can form liquid crystalline phases. whiterose.ac.uktcichemicals.com By incorporating this unit into larger, more complex molecules, it may be possible to design new liquid crystal materials with specific optical and electronic properties for use in displays and sensors. tcichemicals.com

Supramolecular Assemblies: The non-covalent interactions of the butyl chain and the aromatic ring can be exploited to direct the self-assembly of molecules into well-defined nanostructures. semanticscholar.org 1-Bromo-3-butylbenzene could serve as a starting point for the synthesis of complex molecules that form nanotubes, vesicles, or gels, with potential applications in drug delivery and materials science. nih.govrsc.org

Q & A

Q. How does 1-Bromo-3-butylbenzene function as a building block in medicinal chemistry?

- Methodological Answer : Its bromine atom enables click chemistry (e.g., azide-alkyne cycloaddition) for drug conjugate synthesis. The butyl chain enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeting compounds .

Data Contradiction Analysis Framework

- Example : Conflicting boiling points (reported 204°C vs. 220°C) may stem from impurities or measurement techniques. Validate via differential scanning calorimetry (DSC) and compare with NIST-standardized data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。